molecular formula C22H26N2O4S B2390578 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 955716-57-1

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2390578
CAS RN: 955716-57-1
M. Wt: 414.52
InChI Key: CZHFCOZVEQWXNP-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Structural Studies

Research has shown that compounds with complex molecular structures, similar to the one , display interesting intramolecular and intermolecular interactions. For instance, the compound gliquidone exhibits intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds, leading to the formation of hydrogen-bonded chains. These interactions are significant for understanding the molecular conformation and stability of such compounds (Gelbrich, Haddow, & Griesser, 2011).

Synthetic Chemistry Applications

The synthetic utility of protecting groups in complex molecule synthesis has been demonstrated, highlighting the versatility of compounds with similar structural features. For example, the 2-(methoxycarbonyl)ethyl group has been used as a removable N-protecting group, facilitating the synthesis of indoloisoquinolinones through Pd(II)-catalyzed intramolecular diamination of alkynes. This showcases the compound's potential in synthetic organic chemistry for constructing complex molecular architectures (Ha, Yao, Wang, & Zhu, 2015).

Mechanistic Insights in Organic Reactions

Studies on related compounds have provided mechanistic insights into organic reactions, such as methylenecyclopropane rearrangements. Understanding these mechanisms is crucial for designing more efficient synthetic routes and for the development of novel reactions (Ikeda et al., 2003).

Pharmacological Research

Derivatives of tetrahydroisoquinoline, structurally similar to the compound , have been explored for their pharmacological applications. For instance, an 8-methoxytetrahydroisoquinoline derivative was discovered as a potent, orally active N-type calcium channel blocker for neuropathic pain without CYP inhibition liability. This highlights the compound's potential in therapeutic applications, particularly in pain management (Ogiyama et al., 2015).

Materials Science and Luminescent Properties

In the field of materials science, nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) derived from similar structural frameworks have shown promising luminescent properties. Such compounds are potential candidates for organic optoelectronic devices due to their high quantum-yield emission. The development of these materials opens new avenues for research in light-emitting diodes and other photonic applications (Gu et al., 2015).

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-methoxyphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-28-21-8-2-16(3-9-21)11-13-29(26,27)23-20-7-6-17-10-12-24(15-19(17)14-20)22(25)18-4-5-18/h2-3,6-9,14,18,23H,4-5,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHFCOZVEQWXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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